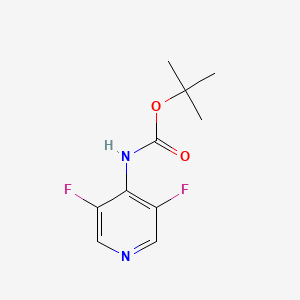

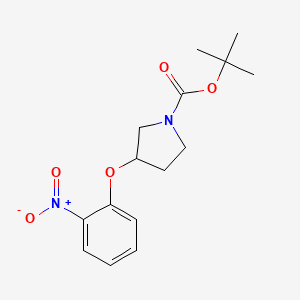

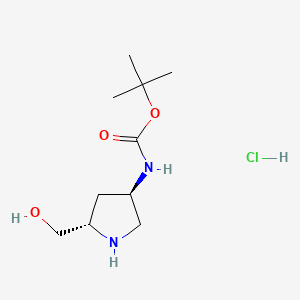

tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

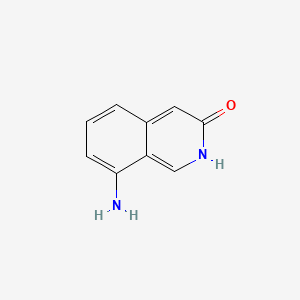

Tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, also known as tert-Butylcarbamoyl chloride (TBCC), is a versatile organic compound that has been widely used in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 97-99°C and is soluble in water, methanol, and ethanol. TBCC has a wide range of applications, including the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. In addition, TBCC has been used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- The tert-butyl carbamate derivative displays significant molecular interactions in its crystal structure, highlighting the role of hydrogen and halogen bonds involving the carbonyl group. This molecular arrangement is crucial for understanding its chemical and physical properties (Baillargeon et al., 2017).

Photoredox-Catalyzed Reactions

- The compound plays a role in photoredox-catalyzed amination, contributing to the assembly of 3-aminochromones under mild conditions. This pathway is vital for synthesizing diverse amino pyrimidines and expanding the compound's applications (Zhi-Wei Wang et al., 2022).

Diels‐Alder Reaction

- In chemical synthesis, the compound is involved in the Diels‐Alder reaction of 2‐Amido substituted furans. This process is significant in the field of organic synthesis, where it is used to construct complex molecular structures (Padwa et al., 2003).

Intermediate for Synthesis of Biologically Active Compounds

- The compound serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). Its role in these syntheses is crucial for the development of pharmaceuticals and therapeutic agents (Bingbing Zhao et al., 2017).

Biosynthesis in Mono and Biphasic Media

- The compound is key in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for statin drugs like atorvastatin and rosuvastatin. The synthesis process in mono and biphasic media demonstrates its adaptability and efficiency in biotransformation processes (Zhi‐Qiang Liu et al., 2018).

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASECDCFXDYHN-WLYNEOFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662518 |

Source

|

| Record name | tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217636-72-0 |

Source

|

| Record name | tert-Butyl [(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)